2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid
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Overview
Description
2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties. This specific compound is characterized by the presence of an iodine atom, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a benzodiazepine precursor, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its anxiolytic and sedative effects. The presence of the iodine atom may enhance its binding affinity and selectivity for certain receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
210288-67-8 |
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Molecular Formula |
C12H13IN2O3 |
Molecular Weight |
360.15 g/mol |
IUPAC Name |
2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid |
InChI |
InChI=1S/C12H13IN2O3/c1-15-6-7-4-8(13)2-3-9(7)14-10(12(15)18)5-11(16)17/h2-4,10,14H,5-6H2,1H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
USQCSFAOCPKJQV-JTQLQIEISA-N |
Isomeric SMILES |
CN1CC2=C(C=CC(=C2)I)N[C@H](C1=O)CC(=O)O |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)I)NC(C1=O)CC(=O)O |
Origin of Product |
United States |
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